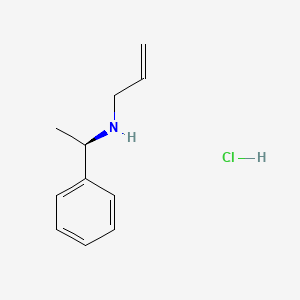

(R)-(+)-N-(2-Allyl)phenylethylamine

CAS No.:

Cat. No.: VC16173515

Molecular Formula: C11H16ClN

Molecular Weight: 197.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16ClN |

|---|---|

| Molecular Weight | 197.70 g/mol |

| IUPAC Name | N-[(1R)-1-phenylethyl]prop-2-en-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H15N.ClH/c1-3-9-12-10(2)11-7-5-4-6-8-11;/h3-8,10,12H,1,9H2,2H3;1H/t10-;/m1./s1 |

| Standard InChI Key | BAFILFKLBRDSLS-HNCPQSOCSA-N |

| Isomeric SMILES | C[C@H](C1=CC=CC=C1)NCC=C.Cl |

| Canonical SMILES | CC(C1=CC=CC=C1)NCC=C.Cl |

Introduction

Chemical Identity and Structural Features

(R)-(+)-N-(2-Allyl)phenethylamine (IUPAC name: (R)-N-(prop-2-en-1-yl)-1-phenylethan-1-amine) has the molecular formula C₁₁H₁₅N and a molecular weight of 161.24 g/mol. Its structure consists of a phenethylamine core (a benzene ring bonded to an ethylamine chain) with an allyl group (-CH₂CHCH₂) attached to the nitrogen atom. The chiral center at the alpha-carbon (adjacent to the amine group) confers the (R)-configuration, which is critical for its stereoselective interactions .

Key Structural Attributes:

-

Stereochemistry: The (R)-enantiomer exhibits dextrorotatory optical activity, as indicated by its (+) designation. Optical rotation values for analogous compounds, such as (R)-(+)-1-phenylethylamine, range from [α]²³/D +38° to +40° .

-

Allyl Substituent: The N-allyl group introduces steric bulk and electronic effects, influencing reactivity and binding affinity in biological systems.

Synthesis and Manufacturing

Reductive Amination

The most viable synthesis route involves reductive amination between 2-allylbenzaldehyde and (R)-1-phenylethylamine. This method, adapted from protocols for analogous N-substituted phenethylamines , proceeds as follows:

-

Imine Formation: React (R)-1-phenylethylamine with 2-allylbenzaldehyde in ethanol, catalyzed by triethylamine.

-

Reduction: Treat the imine intermediate with sodium borohydride (NaBH₄) to yield the secondary amine .

-

Purification: Isolate the product via flash chromatography and recrystallization as the hydrochloride salt.

Reaction Conditions:

Alternative Methods

Patent literature describes catalytic hydrogenation of propargyl precursors using palladium on carbon (Pd/C) under hydrogen gas . This method avoids hydride reagents and enables scalable production:

-

Hydrogenate N-propargylphenethylamine derivatives at 5–25 psig H₂ pressure.

Physicochemical Properties

Physical Constants

Data extrapolated from structurally similar compounds :

| Property | Value |

|---|---|

| Boiling Point | 210–215°C (estimated) |

| Density | 0.98–1.02 g/cm³ |

| Refractive Index | 1.52–1.55 |

| pKa (amine) | 9.04 ± 0.10 |

| Solubility in Water | <10 g/L (20°C) |

Spectroscopic Data

-

IR (KBr): N-H stretch (~3300 cm⁻¹), C=C (allyl) stretch (~1640 cm⁻¹).

-

¹H NMR (CDCl₃): δ 1.4 (d, 3H, CH₃), 2.8–3.2 (m, 2H, CH₂N), 5.0–5.2 (m, 2H, CH₂=CH), 5.7–5.9 (m, 1H, CH₂=CH), 7.2–7.4 (m, 5H, aromatic).

Future Directions

-

Stereoselective Synthesis: Develop asymmetric catalytic methods to improve enantiomeric excess (ee).

-

Pharmacological Screening: Evaluate affinity for serotonin, dopamine, and trace amine-associated receptors.

-

Material Science: Explore applications in chiral liquid crystals or catalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume